2-Chloro-3-fluorobenzaldehyde
Overview
Description
- 2-Chloro-3-fluorobenzaldehyde is a fluorinated benzaldehyde derivative.
- It is used as a synthetic intermediate in the production of dicloxacillin and flucloxacillin.
- Additionally, it finds applications in the production of pesticides.
Synthesis Analysis
- 2-Chloro-3-fluorobenzaldehyde can be prepared by oxidation of 2-chloro-6-fluorotolulene using hydrogen peroxide.
Molecular Structure Analysis
- The molecular formula is C<sub>7</sub>H<sub>4</sub>ClFO .
- The compound has a Meisenheimer complex structure, which forms during nucleophilic aromatic substitution reactions.
Chemical Reactions Analysis
- Nucleophilic aromatic substitution reactions can occur, especially when the compound is activated by electron-withdrawing groups.
- The compound can serve as a synthetic intermediate for various pharmaceuticals and agrochemicals.
Physical And Chemical Properties Analysis
- Melting point : -44.5°C
- Boiling point : 175°C
- Flash point : 55°C
- Density : 1.18 g/cm³ at 25°C
Scientific Research Applications
Synthesis and Biological Activities
2-Chloro-3-fluorobenzaldehyde has been utilized in the synthesis of various compounds with potential biological activities. For instance, it has been used in the preparation of thiazolidin-4-one derivatives, which demonstrated promising antioxidant activity (El Nezhawy et al., 2009). Additionally, derivatives of this compound have been explored for their antimicrobial properties, as shown in the synthesis of fluorinated chromones and chlorochromones (Jagadhani et al., 2014).
Environmental and Industrial Applications
In an environmental context, 2-Chloro-3-fluorobenzaldehyde has been implicated in the treatment of high-concentration wastewater from its own manufacturing process. The use of macroporous resin, such as XDA-1, has been effective in absorbing aromatic fluoride compounds from this wastewater, significantly reducing chemical oxygen demand (COD) (Xiaohong & Hangzhou Ltd, 2009).
Chemical Synthesis and Process Development
In chemical synthesis, this compound has been a key intermediate in the production of herbicides and other agricultural chemicals, as demonstrated in the synthesis of specific pyrazole derivatives (Yu, 2002). It has also played a role in the development of efficient methods for preparing other chemically significant compounds, such as 2-chloro-6-methylbenzoic acid (Daniewski et al., 2002).
Structural and Spectroscopic Studies
In the field of molecular spectroscopy, derivatives of 2-Chloro-3-fluorobenzaldehyde, like 4-Chloro-3-fluorobenzaldehyde, have been studied for their structural properties using techniques like X-ray diffraction and Fourier-transform infrared (FT-IR) spectroscopy (Parlak et al., 2014). These studies provide valuable insights into the molecular conformations and vibrational characteristics of these compounds.
Safety And Hazards
- The compound is considered hazardous due to skin and eye irritation.
- Proper personal protective equipment should be worn during handling.
Future Directions
- Further research could explore novel synthetic routes and applications for this compound.
properties
IUPAC Name |
2-chloro-3-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZVRLVKXWEMGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565846 | |
Record name | 2-Chloro-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluorobenzaldehyde | |
CAS RN |
96516-31-3 | |
Record name | 2-Chloro-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.